Cas no 1536714-20-1 (1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol)

1-Amino-3-(1-methylpiperidin-2-yl)propan-2-ol is a chiral amino alcohol derivative featuring a piperidine ring with a methyl substituent at the nitrogen position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups enables its use in asymmetric synthesis, catalysis, and as a ligand in metal coordination chemistry. Its stereochemistry may also influence biological activity, making it valuable for drug discovery applications. The compound's stability and reactivity profile allow for further functionalization, supporting diverse synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain purity.
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol structure
1536714-20-1 structure
商品名:1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
CAS番号:1536714-20-1
MF:C9H20N2O
メガワット:172.267902374268
CID:6512038
PubChem ID:83481489

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
    • 1536714-20-1
    • EN300-1784471
    • インチ: 1S/C9H20N2O/c1-11-5-3-2-4-8(11)6-9(12)7-10/h8-9,12H,2-7,10H2,1H3
    • InChIKey: HMRKQVCUMWVGDY-UHFFFAOYSA-N
    • ほほえんだ: OC(CN)CC1CCCCN1C

計算された属性

  • せいみつぶんしりょう: 172.157563266g/mol
  • どういたいしつりょう: 172.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1784471-0.05g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
0.05g
$1056.0 2023-09-19
Enamine
EN300-1784471-10.0g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
10g
$5405.0 2023-06-02
Enamine
EN300-1784471-1g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
1g
$1256.0 2023-09-19
Enamine
EN300-1784471-5g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
5g
$3645.0 2023-09-19
Enamine
EN300-1784471-0.25g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
0.25g
$1156.0 2023-09-19
Enamine
EN300-1784471-0.1g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
0.1g
$1106.0 2023-09-19
Enamine
EN300-1784471-1.0g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
1g
$1256.0 2023-06-02
Enamine
EN300-1784471-10g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
10g
$5405.0 2023-09-19
Enamine
EN300-1784471-0.5g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
0.5g
$1207.0 2023-09-19
Enamine
EN300-1784471-5.0g
1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol
1536714-20-1
5g
$3645.0 2023-06-02

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 関連文献

1-amino-3-(1-methylpiperidin-2-yl)propan-2-olに関する追加情報

1-Amino-3-(1-Methylpiperidin-2-yl)Propan-2-ol: A Comprehensive Overview

1-Amino-3-(1-methylpiperidin-2-yl)propan-2-ol is a compound with the CAS number 1536714-20-1, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an amino group with a piperidine ring, making it a versatile molecule with potential applications in drug development and chemical synthesis. Recent studies have highlighted its role in various biological systems, particularly in the context of enzyme inhibition and receptor modulation.

The molecular structure of 1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol is characterized by a propanol backbone with a substituted piperidine ring. The presence of the amino group at position 1 and the methyl-substituted piperidine at position 3 introduces significant steric and electronic effects, which are critical for its biological activity. Researchers have explored the stereochemistry of this compound, revealing that its configuration plays a pivotal role in determining its interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol. One notable method involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the stereochemistry and functional groups. These methods have significantly improved the scalability and cost-effectiveness of producing this compound, making it more accessible for large-scale studies.

In terms of biological activity, 1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol has been shown to exhibit potent inhibitory effects on several enzymes, including kinases and proteases. A study published in *Nature Communications* demonstrated that this compound can effectively inhibit the activity of a key enzyme involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Furthermore, preclinical trials have indicated that it may also possess anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases.

The pharmacokinetic profile of 1-amino-3-(1-methylpiperidin

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